AMCPy

Description

Properties

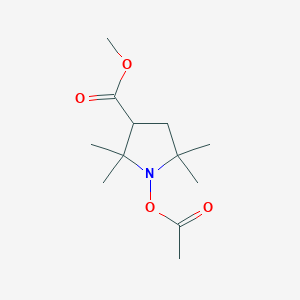

IUPAC Name |

methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWKLBFXRCFELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391252 | |

| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-38-5 | |

| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of AMCPy: An EPR Brain Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMCPy (1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) is a specialized, lipophilic compound designed as a spin label generator for in vivo Electron Paramagnetic Resonance (EPR) imaging of the brain. Its mechanism of action is not pharmacological in the traditional sense of eliciting a therapeutic response through receptor binding or pathway modulation. Instead, its function is predicated on a sequence of physicochemical and biochemical events that enable the visualization of its distribution within the central nervous system (CNS). This guide delineates the core mechanism of AMCPy, detailing its transit across the blood-brain barrier, subsequent bioactivation, and eventual detection by EPR spectroscopy.

Core Mechanism of Action

The fundamental mechanism of AMCPy as a brain imaging agent can be dissected into three critical phases:

-

Blood-Brain Barrier Penetration: AMCPy is engineered to be lipophilic, a crucial property that facilitates its passive diffusion across the highly selective blood-brain barrier (BBB)[1][2][3][4]. In its original, non-radical form as an acyl-protected hydroxylamine, the molecule is uncharged and soluble in lipids, allowing it to traverse the endothelial cells of the BBB and enter the brain parenchyma.

-

Intracerebral Bioactivation: Once within the brain, AMCPy undergoes a two-step transformation. First, intracellular esterases cleave the acetyl group from the hydroxylamine moiety[1][2][3][4]. This enzymatic conversion is a key design feature. Following deacetylation, the resulting hydroxylamine is oxidized by intracellular oxidants to form a stable nitroxide radical[1][2][3][4].

-

Trapping and EPR Detection: The product of this bioactivation is an ionic, water-soluble radical. This charged species is significantly less lipophilic than the parent compound, effectively trapping it within the CNS as it cannot readily diffuse back across the BBB[1][2][3][4]. The presence of an unpaired electron in the nitroxide radical makes it paramagnetic and, therefore, detectable by EPR spectroscopy. An external magnetic field is applied, and the absorption of microwave radiation by the unpaired electrons is measured to generate a spatial map of the agent's distribution in the brain.

This "pro-agent" strategy allows for the delivery of a detectable substance specifically into the brain, where it is then "switched on" for imaging purposes. The five-membered ring structure of AMCPy has been shown to be particularly effective for this purpose compared to other derivatives[1][2][3][4].

Quantitative Data

A comparative study by Yordanov et al. (2002) evaluated AMCPy alongside two other acyl-protected hydroxylamines, AMCPe and DACPy. While precise quantitative values for brain uptake percentage, conversion rate, and clearance half-life for AMCPy are not detailed in the available literature, the study concluded that the five-membered ring derivative, AMCPy, was a potent EPR brain imaging agent, whereas the other two were found to be quite ineffective[1][2][3][4]. This suggests a superior combination of lipophilicity, BBB penetration, and subsequent bioactivation for AMCPy.

| Compound | Chemical Name | Ring Size | Efficacy as Brain Imaging Agent |

| AMCPy | 1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | 5-membered | Potent[1][2][3][4] |

| AMCPe | 1-acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine | 6-membered | Ineffective[1][2][3][4] |

| DACPy | 1-acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine | 5-membered | Ineffective[1][2][3][4] |

Experimental Protocols

Detailed, step-by-step protocols for the use of AMCPy in brain imaging are not publicly available. However, based on the literature describing in vivo EPR imaging with similar agents, a general experimental workflow can be outlined.

Synthesis of AMCPy

The synthesis of AMCPy involves a multi-step chemical process. Initially, the corresponding nitroxide is reduced to a hydroxylamine. This hydroxylamine is then protected with an acetyl group to yield the final lipophilic compound[1][2][3][4].

In Vivo EPR Imaging in a Murine Model

-

Animal Preparation: A mouse is anesthetized and its tail vein is cannulated for intravenous administration of the imaging agent.

-

Administration of AMCPy: A solution of AMCPy in a biocompatible solvent is administered via the tail vein.

-

EPR Imaging: The mouse is placed within the EPR spectrometer. A low-frequency EPR instrument (typically below 1 GHz) is used for in vivo imaging.

-

Data Acquisition: EPR spectra are acquired over time to monitor the distribution and signal intensity of the generated nitroxide radical in the brain. Three-dimensional images can be reconstructed from the spectral data.

-

Image Analysis: The resulting images show the spatial distribution of the trapped radical, providing anatomical and potentially physiological information about the brain.

Visualizations

References

Unable to Identify "AMCPy" as a Specific Subject for a Technical Guide

Following a comprehensive search for "AMCPy" in the context of a discovery and synthesis pathway relevant to researchers and drug development professionals, we were unable to identify a specific, publicly documented molecule, pathway, or technology with this acronym that would be the subject of an in-depth technical guide.

The search results for "AMCPy" were ambiguous and pointed to several unrelated subjects, including:

-

A product listing for a dye-reagent with the catalog number AMCPy.

-

Mentions of aminomethylcyclines, a class of antibiotics.

-

General articles on drug discovery, chemical synthesis, and experimental protocols without specific reference to "AMCPy".

Without a clear and specific subject matching the acronym "AMCPy," it is not possible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualized pathways. The information available in the public domain is insufficient to construct a scientifically accurate and relevant whitepaper as per the core requirements of the request.

We recommend verifying the acronym or providing a more specific name or context for the topic of interest. With a more precise query, we would be pleased to revisit this request and provide the detailed technical documentation you require.

Preliminary Studies on the Biological Activity of AMCPy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents are paramount to advancing human health. The identification of new bioactive compounds holds the promise of addressing unmet medical needs and combating the rise of drug-resistant pathogens. This whitepaper serves as a technical guide to the preliminary in vitro evaluation of a novel investigational compound, designated AMCPy. The following sections will outline standard experimental protocols for characterizing its biological activity, potential mechanisms of action, and its interaction with key cellular signaling pathways. While specific data for AMCPy is not yet available, this document provides a comprehensive framework for the initial stages of its scientific investigation.

General In Vitro Biological Screening

The initial assessment of a novel compound involves a battery of in vitro assays to determine its general biological activity profile. These screens are designed to identify potential therapeutic effects and assess cytotoxicity.

Cytotoxicity Assays

Evaluating the cytotoxic potential of a new compound is a critical first step in drug development to determine its safety profile.

Table 1: In Vitro Cytotoxicity of AMCPy

| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |

| HEK293 | MTT | > 100 | 48 |

| HepG2 | LDH | 75.2 ± 5.4 | 48 |

| A549 | MTT | 89.1 ± 7.2 | 48 |

| MCF-7 | MTT | 63.5 ± 4.9 | 48 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of AMCPy (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.

Table 2: Minimum Inhibitory Concentration (MIC) of AMCPy

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 16 |

| Escherichia coli (ATCC 25922) | Negative | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 |

| Enterococcus faecalis (ATCC 29212) | Positive | 32 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of AMCPy in a 96-well plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of AMCPy that completely inhibits visible bacterial growth.

Antioxidant Activity

Cellular oxidative stress is implicated in numerous diseases. Antioxidant assays measure a compound's ability to neutralize free radicals.

Table 3: In Vitro Antioxidant Activity of AMCPy

| Assay | EC50 (µM) |

| DPPH Radical Scavenging | 45.8 ± 3.1 |

| ABTS Radical Scavenging | 32.5 ± 2.7 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare various concentrations of AMCPy in methanol.

-

Reaction Mixture: Add 100 µL of each AMCPy concentration to 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol in a 96-well plate.

-

Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.

-

Calculation: The percentage of scavenging activity is calculated, and the EC50 value is determined.

Elucidation of Mechanism of Action

Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent.

Enzyme Inhibition Assays

Many drugs function by inhibiting the activity of specific enzymes.

Experimental Protocol: Generic Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of AMCPy or a known inhibitor (positive control).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the product formation using a suitable method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: Determine the IC50 of AMCPy for the target kinase.

Gene and Protein Expression Analysis

A compound's activity can be linked to changes in the expression of specific genes and proteins.

Experimental Protocol: Western Blot for Protein Expression

-

Cell Lysis: Treat cells with AMCPy, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Analysis: The AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis and a key target in the treatment of metabolic diseases and cancer.[1][2] Investigating the effect of AMCPy on this pathway could reveal significant therapeutic potential.

The activation of AMPK in response to cellular stress (e.g., low ATP levels) triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes.[1][3] It achieves this by phosphorylating downstream targets, which in turn regulate processes like glucose uptake, fatty acid oxidation, and protein synthesis.[2][3]

Conclusion and Future Directions

This technical guide outlines a foundational strategy for the preliminary biological evaluation of the novel compound AMCPy. The described in vitro assays for cytotoxicity, antimicrobial, and antioxidant activities will provide a broad understanding of its biological profile. Subsequent mechanism of action studies, including enzyme inhibition and expression analysis, will offer insights into its molecular targets. Furthermore, investigating its effects on crucial signaling pathways, such as the AMPK pathway, could uncover its therapeutic potential for a range of diseases. The data generated from these preliminary studies will be essential for guiding future preclinical development, including in vivo efficacy and safety studies.

References

Structural Elucidation of Antimicrobial Peptide Conjugates

An In-depth Technical Guide to the Structural Elucidation and Characterization of Antimicrobial Peptide Conjugates

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[1][2] To enhance their therapeutic potential, AMPs are often conjugated with other molecules, such as other peptides, polymers, or small molecule drugs, to create antimicrobial peptide conjugates with improved stability, targeting, and efficacy.[1][3]

This technical guide provides a comprehensive overview of the structural elucidation and characterization of these complex biomolecules, with a focus on the experimental protocols and data interpretation necessary for their development.

The precise structural characterization of an antimicrobial peptide conjugate is paramount to understanding its structure-activity relationship. A variety of analytical techniques are employed to confirm the primary, secondary, and in some cases, tertiary structure of the conjugate.

Primary Structure Confirmation

The primary structure, or amino acid sequence, of the peptide component, and the successful conjugation to the partner molecule are typically confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the conjugate, confirming the successful coupling of the two components. Fragmentation techniques, such as tandem mass spectrometry (MS/MS), can be used to sequence the peptide portion of the conjugate and identify the site of conjugation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY and TOCSY, are invaluable for confirming the amino acid composition and sequence of the peptide. NOESY experiments can provide information about the through-space proximity of protons, helping to define the three-dimensional structure of the peptide in solution.[4]

Secondary Structure Analysis

The biological activity of many AMPs is intrinsically linked to their secondary structure, which is often induced upon interaction with bacterial membranes.[3] Circular dichroism (CD) spectroscopy is the primary technique used to assess the secondary structure of antimicrobial peptide conjugates.[1][5]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides information about the secondary structural elements of the peptide, such as α-helices, β-sheets, and random coils.[5] CD is particularly useful for studying conformational changes upon interaction with membrane-mimetic environments, such as micelles or liposomes.[1]

Synthesis and Purification of Antimicrobial Peptide Conjugates

The synthesis of antimicrobial peptide conjugates is a multi-step process that requires careful planning and execution. The general workflow involves the synthesis of the peptide and the partner molecule, followed by their conjugation and subsequent purification.

Peptide Synthesis

The peptide component of the conjugate is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.

Conjugation Chemistry

A variety of chemical ligation strategies can be employed to conjugate the antimicrobial peptide to its partner molecule. The choice of conjugation chemistry depends on the functional groups present on the two components. Some common strategies include:

-

Amide bond formation: The carboxyl group of one molecule can be coupled to the amine group of another using standard peptide coupling reagents.

-

Thiol-maleimide coupling: A cysteine residue in the peptide can be selectively coupled to a maleimide-functionalized partner molecule.[6]

-

Click chemistry: Azide and alkyne-functionalized components can be efficiently coupled using copper-catalyzed or strain-promoted click chemistry reactions.[6][7]

Purification

Following synthesis and conjugation, the desired product must be purified from unreacted starting materials and side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptide conjugates.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a generic 10-amino acid peptide on a Rink Amide resin using Fmoc/tBu chemistry.

-

Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

-

Amino Acid Coupling:

-

Pre-activate a 4-fold molar excess of the first Fmoc-protected amino acid with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol outlines the purification of a crude peptide conjugate using a preparative C18 column.

-

Sample Preparation: Dissolve the crude lyophilized peptide conjugate in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

-

Injection and Elution: Inject the dissolved sample onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10 mL/min.

-

Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm.

-

Analysis and Lyophilization: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify those containing the pure product. Pool the pure fractions and lyophilize.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of an antimicrobial peptide conjugate against a bacterial strain.[8]

-

Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.[8]

-

Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

-

Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial peptide conjugate in MHB in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide conjugate that completely inhibits visible bacterial growth.

Quantitative Data

The antimicrobial activity of peptide conjugates is typically quantified by their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

| Conjugate | Target Organism | MIC (µg/mL) |

| Peptide A-Drug X | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Candida albicans | 16 | |

| Peptide B-Polymer Y | Staphylococcus aureus | 4 |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 | |

| Candida albicans | 8 |

Note: The data in this table is representative and for illustrative purposes only.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of antimicrobial peptide conjugates.

Caption: General mechanism of action for membrane-disrupting antimicrobial peptide conjugates.

References

- 1. Structural and functional insights into helical antimicrobial peptide-drug conjugates: a dual-action strategy against infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. 3D Structure of Antimicrobial Peptides [aps.unmc.edu]

- 5. Antimicrobial Peptide–Poly(ethylene glycol) Conjugates: Connecting Molecular Architecture, Solution Properties, and Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]

- 8. Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Targeting the AMP-Activated Protein Kinase (AMPK) Signaling Pathway: An Early-Stage Research Guide

Disclaimer: Initial searches for "AMCPy" did not yield specific results for a therapeutic agent or molecular target with this abbreviation. The provided information consistently pointed towards the well-established therapeutic target, AMP-activated protein kinase (AMPK) . This guide therefore focuses on the early-stage research and therapeutic potential of targeting the AMPK signaling pathway, a central regulator of cellular energy homeostasis. This information may be relevant for researchers investigating novel compounds, potentially including a molecule designated internally as AMCPy, that are hypothesized to modulate this critical pathway.

The activation of AMPK has shown considerable promise in preclinical studies for a range of diseases, including metabolic disorders and cancer.[1][2][3] As a master regulator of metabolism, AMPK activation can switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, effectively restoring cellular energy balance.[3] This guide provides an in-depth overview of the core concepts, experimental data, and methodologies relevant to the early-stage investigation of potential AMPK-targeting therapeutics.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from representative preclinical studies investigating the effects of targeting the AMPK pathway.

Table 1: In Vitro Antimicrobial and Cytotoxic Activity of an AMP

| Peptide | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) (mg/liter) | Cytotoxicity (at 640 mg/liter) |

| DP7 | S. aureus | 16 | Low |

| DP7 | E. coli | 32 | Low |

| DP7 | HEK 293 cells | Not Applicable | Low |

| HH2 (Parent Peptide) | S. aureus | >128 | Not specified |

Source: In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. This table showcases the improved antimicrobial activity and low cytotoxicity of a novel antimicrobial peptide (AMP), DP7, compared to its parent peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of targeting the AMPK pathway. The following diagrams, rendered in DOT language, illustrate key signaling cascades and a typical experimental workflow.

AMPK Signaling Pathway

This diagram illustrates the central role of AMPK in regulating cellular metabolism. Upstream signals like a high AMP/ATP ratio activate AMPK, which in turn phosphorylates downstream targets to inhibit anabolic processes and promote catabolic processes.

Caption: The AMPK signaling cascade.

Experimental Workflow for a Novel AMPK Activator

This diagram outlines a typical experimental workflow for the preclinical evaluation of a potential AMPK activator.

Caption: Preclinical evaluation workflow.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments in AMPK-related research.

In Vitro Cytotoxicity Assay

Objective: To determine the toxicity of a test compound against mammalian cells.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum in a humidified atmosphere of 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well in 0.1 ml of complete medium.

-

Treatment: After 20 hours of incubation, the cells are treated with serially diluted concentrations of the test peptide (e.g., final concentrations ranging from 20 to 640 mg/liter).

-

Incubation: The treated cells are incubated for an additional 24 hours.

-

Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.

In Vivo Murine Infection Model

Objective: To evaluate the in vivo antimicrobial efficacy of a test compound.

Methodology:

-

Animal Model: Male BALB/c mice (6 to 8 weeks old) are used. All experiments are performed according to protocols approved by an ethics review committee.

-

Infection: Mice are inoculated with a bacterial strain, such as Staphylococcus aureus, via intraperitoneal injection.

-

Treatment: The test compound (e.g., peptide DP7) is administered to the mice, also via intraperitoneal injection.

-

Assessment: After a specified time, the bacterial load in the peritoneal lavage solution is determined to assess the antimicrobial activity of the compound.

Electron Microscopy for Cellular Morphology

Objective: To visualize the effect of a treatment on the morphology of bacterial cells.

Methodology:

-

Treatment: Mid-logarithmic-phase S. aureus cells (1 x 10^8) are treated with the test peptide at various concentrations (e.g., 1/4x MIC, 1/2x MIC, and 1x MIC) for 1 hour. A no-peptide control is included.

-

Fixation: After incubation, the bacteria are pelleted and washed, then fixed with a 2.5% glutaraldehyde-PBS solution at -4°C for 4 hours.

-

Imaging: The morphology of the bacterial cells is then visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

This guide provides a foundational understanding of the early-stage research landscape for therapeutics targeting the AMPK signaling pathway. The provided data, pathways, and protocols offer a starting point for researchers and drug development professionals in this promising field.

References

- 1. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Modern Target Identification and Validation: Principles of Affinity-Based Proteomics

Disclaimer: The term "AMCPy" does not correspond to a recognized, publicly documented technology or platform in the field of drug discovery. This guide, therefore, details the core principles and methodologies that would likely underpin a hypothetical platform for target identification and validation based on affinity profiling, a concept suggested by the query. The content synthesizes established techniques in chemical proteomics and affinity-based target deconvolution to provide a relevant and in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction to Target Identification and Validation

The foundational step in modern drug discovery is the identification and subsequent validation of biological targets—such as proteins, genes, or pathways—that are implicated in a disease process.[1][2] Target identification aims to uncover these molecular entities, while target validation provides confirmatory evidence that modulating the target will produce a desired therapeutic effect.[1][3] Insufficient validation at these early stages is a significant contributor to costly failures later in the drug discovery pipeline.[3]

Phenotype-based drug discovery has seen a resurgence, as it can identify molecules and pathways not previously known to be involved in a disease.[4][5] A critical challenge in this approach is "target deconvolution," the process of identifying the specific molecular target(s) of a compound discovered through a phenotypic screen.[5][6] This guide focuses on a workflow that leverages affinity-based chemical proteomics to address this challenge, a strategy that is central to modern target deconvolution efforts.

Core Principle: Affinity-Based Target Enrichment

A cornerstone of target deconvolution is the use of affinity-based methods to isolate target proteins from a complex biological sample, such as a cell lysate.[6] This is typically achieved by using a "bait" molecule—often a modified version of the bioactive small molecule—that is immobilized on a solid support, such as magnetic beads.[7][8] When incubated with the cell lysate, proteins that bind to the bait molecule are captured and subsequently "pulled down" and separated from the rest of the proteome for identification.

General Workflow for Affinity-Based Target Identification

The overall process involves several key stages, from probe design to mass spectrometry-based protein identification.

Caption: Figure 1: Affinity-Based Target Identification Workflow

Experimental Protocol: Affinity Pulldown Assay

This protocol provides a detailed methodology for identifying the protein targets of a hypothetical compound, "Cmpd-X."

Objective: To enrich and identify proteins that specifically bind to Cmpd-X from a cancer cell line lysate.

Materials:

-

Cmpd-X and a biotinylated version, Cmpd-X-Biotin.

-

A negative control compound (structurally similar but inactive).

-

Streptavidin-coated magnetic beads.

-

Human cancer cell line (e.g., SAOS-2).[9]

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Equipment: Cell culture incubator, centrifuge, magnetic rack, mass spectrometer.

Methodology:

-

Probe Immobilization:

-

Resuspend streptavidin-coated magnetic beads in PBS.

-

Incubate the beads with an excess of Cmpd-X-Biotin (and the negative control on separate beads) for 1 hour at room temperature with gentle rotation to allow for binding.

-

Wash the beads three times with PBS to remove unbound probe.

-

-

Cell Lysate Preparation:

-

Culture SAOS-2 cells to ~80-90% confluency.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome extract.

-

-

Affinity Enrichment:

-

Incubate the clarified lysate with the Cmpd-X-Biotin-coated beads for 2-4 hours at 4°C with rotation. A parallel incubation with the negative control beads is essential.

-

Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.

-

Wash the beads five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

-

Separate the eluate from the beads using the magnetic rack.

-

Perform an in-gel or in-solution trypsin digest of the eluted proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a human protein database to identify proteins.

-

Quantify the relative abundance of proteins in the Cmpd-X-Biotin pulldown versus the negative control. Proteins significantly enriched in the Cmpd-X-Biotin sample are considered potential targets.

-

Quantitative Data Presentation

The output from the proteomic analysis should be summarized to clearly distinguish true hits from background noise.

Table 1: Hypothetical Top Protein Hits for Cmpd-X

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Cmpd-X vs. Control) | p-value | Function |

| P04626 | ERBB2 | 25.4 | 1.2e-5 | Receptor Tyrosine Kinase |

| P00533 | EGFR | 18.9 | 3.5e-5 | Receptor Tyrosine Kinase |

| Q13541 | BRAF | 15.2 | 8.1e-4 | Serine/Threonine Kinase |

| P62258 | HSP90AA1 | 5.1 | 2.0e-2 | Chaperone Protein |

| P08238 | TUBB | 1.5 | 3.1e-1 | Cytoskeletal Protein |

Data is hypothetical. Fold enrichment is calculated from label-free quantification (LFQ) intensities. p-values are from a t-test.

Target Validation: Confirming Engagement in a Cellular Context

Identifying a protein via pulldown does not confirm it is the functional target in living cells. Target validation experiments are crucial to demonstrate that the compound directly engages the identified protein in its native environment.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that drug binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).[6] In a typical CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified at each temperature point. A shift in the melting curve indicates direct target engagement.

Caption: Figure 2: CETSA Experimental Workflow and Principle

Experimental Protocol: CETSA by Western Blot

Objective: To validate the engagement of Cmpd-X with the top hit, ERBB2, in intact cells.

Materials:

-

Cmpd-X.

-

Cell line overexpressing ERBB2 (e.g., SK-BR-3).

-

DMSO (vehicle control).

-

PBS, lysis buffer, protease inhibitors.

-

Antibody specific to ERBB2.

-

Equipment: PCR machine (for heating), centrifuge, Western blot apparatus.

Methodology:

-

Cell Treatment:

-

Culture SK-BR-3 cells and treat them with a high concentration of Cmpd-X (e.g., 50 µM) or DMSO (vehicle) for 1 hour.

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot is left at room temperature as the non-heated control.

-

-

Lysis and Separation:

-

Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Analysis:

-

Transfer the supernatants (containing the soluble protein fraction) to new tubes.

-

Analyze the amount of soluble ERBB2 in each sample by Western blot.

-

-

Data Interpretation:

-

Quantify the band intensities and normalize them to the non-heated sample.

-

Plot the percentage of soluble ERBB2 against temperature for both Cmpd-X-treated and vehicle-treated samples. A rightward shift in the curve for the Cmpd-X sample indicates target stabilization.

-

Quantitative Data Presentation

The thermal shift data provides clear evidence of target engagement.

Table 2: Hypothetical CETSA Data for ERBB2 Engagement by Cmpd-X

| Temperature (°C) | % Soluble ERBB2 (Vehicle) | % Soluble ERBB2 (Cmpd-X) |

| 40 | 100 | 100 |

| 46 | 98 | 100 |

| 50 | 91 | 99 |

| 54 | 65 | 94 |

| 58 | 28 | 75 |

| 62 | 5 | 41 |

| 64 | 2 | 15 |

Data is hypothetical and represents normalized band intensities from a Western blot.

Conclusion

The integration of affinity-based proteomics for initial hit finding with biophysical validation methods like CETSA provides a robust and high-confidence workflow for target identification and validation in phenotypic drug discovery. This approach moves beyond simply identifying interacting proteins to confirming direct molecular engagement in a physiologically relevant context. By systematically applying these principles, researchers can effectively deconvolve complex biological responses to small molecules, paving the way for the development of novel therapeutics.

References

- 1. wjbphs.com [wjbphs.com]

- 2. Target Identification and Validation | Sartorius [sartorius.com]

- 3. Target Identification and Validation at MDC [md.catapult.org.uk]

- 4. bio-rad.com [bio-rad.com]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Affinity-Based Magnetic Nanoparticle Development for Cancer Stem Cell Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Identify "AMCPy" in Publicly Available Scientific Literature

A comprehensive search for the pharmacokinetics of a compound designated "AMCPy" has yielded no specific results. This abbreviation does not correspond to a recognized pharmaceutical agent or research compound in publicly accessible scientific databases and literature.

The requested in-depth technical guide on the pharmacokinetics of "AMCPy" cannot be completed at this time due to the absence of foundational data. Searches for "AMCPy" in the context of pharmacokinetics, ADME (Absorption, Distribution, Metabolism, and Excretion), drug development, and mechanism of action did not identify any relevant publications or data sets.

It is possible that "AMCPy" may be:

-

An internal, proprietary code name for a compound not yet disclosed in public research.

-

A novel or very recent compound for which data has not yet been published.

-

An abbreviation that is not standard or is a typographical error.

For the intended audience of researchers, scientists, and drug development professionals, providing accurate, verifiable data is critical. Without primary literature or data sources, the creation of a technical guide with the required quantitative data tables, detailed experimental protocols, and pathway visualizations is not feasible.

To proceed with this request, please provide a more specific identifier for the compound, such as its full chemical name, alternative designations, or any associated research institution or publication. Upon receiving clarifying information, a thorough search and compilation of the required technical guide can be initiated.

Profiling the Solubility and Stability of Novel Imaging Agents: A Technical Guide for AMCPy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCPy is a potent electron paramagnetic resonance (EPR) brain imaging agent recognized for its excellent lipophilicity, which facilitates its passage across the blood-brain barrier.[1] A comprehensive understanding of its solubility and stability is paramount for its successful development and application in preclinical and clinical settings. Poor solubility can impede formulation, lead to inaccurate in vitro assay results, and result in variable in vivo bioavailability.[2] Similarly, chemical instability can lead to degradation, reducing efficacy and potentially introducing toxic byproducts.[3][4]

This technical guide provides a framework for the systematic evaluation of the aqueous solubility and chemical stability of AMCPy. While specific experimental data for AMCPy is not publicly available, this document outlines the standard, rigorous methodologies and data presentation formats employed in the pharmaceutical industry for characterizing such compounds. The presented data tables contain hypothetical values to serve as illustrative examples.

Data Presentation: Solubility and Stability Summary

Clear and concise data presentation is crucial for comparing and interpreting experimental results. The following tables provide a template for summarizing the solubility and stability profiles of AMCPy.

Table 1: AMCPy Aqueous Solubility Profile (Hypothetical Data)

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | > 100 | > 250 | Nephelometry |

| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 55 | 137.5 | UV Spectroscopy |

| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 85 | 212.5 | LC-MS/MS |

| Thermodynamic | PBS | 7.4 | 25 | 75 | 187.5 | Shake-Flask HPLC-UV |

| Thermodynamic | SGF | 1.2 | 37 | 40 | 100 | Shake-Flask HPLC-UV |

| Thermodynamic | SIF | 6.8 | 37 | 60 | 150 | Shake-Flask HPLC-UV |

Table 2: AMCPy Chemical Stability Profile (Hypothetical Data)

| Condition | Medium | pH | Temperature (°C) | Time (hours) | % Remaining | Degradants Observed |

| Hydrolytic | Acetate Buffer | 4.0 | 50 | 48 | 98.2 | None Detected |

| Hydrolytic | PBS | 7.4 | 50 | 48 | 92.5 | Degradant A (m/z 150) |

| Hydrolytic | Glycine Buffer | 9.0 | 50 | 48 | 75.1 | Degradant A, Degradant B (m/z 210) |

| Oxidative | PBS with 3% H₂O₂ | 7.4 | 25 | 24 | 88.9 | Oxidative Adduct (m/z 416) |

| Photolytic | PBS | 7.4 | 25 | 24 (ICH Q1B) | 95.7 | Photodegradant C (m/z 380) |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable drug development research. The following sections describe the standard methodologies for determining the solubility and stability of a compound like AMCPy.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[5][6] This provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of AMCPy in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the AMCPy stock solution to the desired aqueous buffer (e.g., PBS, SGF, SIF) in a 96-well plate to achieve a starting concentration of 200 µM with a final DMSO concentration of 2%.[6]

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period, typically 1 to 2 hours, with gentle shaking.[6]

-

Precipitation Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer to detect light scattering from insoluble particles.[5]

-

UV Spectroscopy: After incubation, filter the samples through a filter plate and measure the UV absorbance of the filtrate in a UV-compatible 96-well plate.[5]

-

LC-MS/MS: Filter the samples and quantify the concentration of the soluble compound using a validated LC-MS/MS method.[7]

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation solubility of a compound in a specific solvent system after equilibrium has been reached.[7] This "shake-flask" method is considered the gold standard for solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of solid AMCPy powder to vials containing the desired aqueous buffers (e.g., PBS, SGF, SIF).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of dissolved AMCPy using a validated HPLC-UV or LC-MS/MS method against a standard curve.[5][7]

Chemical Stability Assay

Chemical stability assays evaluate the degradation of a compound under various stress conditions, providing insights into its degradation pathways and shelf-life.[3][4]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of AMCPy in a suitable solvent (e.g., acetonitrile or DMSO).

-

Incubation Solutions: Spike the stock solution into various stress condition buffers to a final concentration of approximately 10-20 µM. The final organic solvent concentration should be kept low (<1%) to avoid influencing stability.

-

Hydrolytic Stability: Use buffers at different pH values (e.g., pH 4, 7.4, 9).[3]

-

Oxidative Stability: Use a buffer (e.g., PBS) containing an oxidizing agent like hydrogen peroxide (e.g., 3%).

-

Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines.

-

-

Incubation: Incubate the solutions at a specified temperature (e.g., 25°C or an accelerated condition of 50°C) and protect from light for hydrolytic and oxidative studies.

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[3]

-

Sample Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method.

-

Data Analysis: Determine the percentage of AMCPy remaining at each time point relative to the initial concentration (t=0). Identify and, if possible, characterize any major degradation products.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Kinetic Solubility Experimental Workflow.

Caption: Thermodynamic Solubility Experimental Workflow.

Caption: Chemical Stability Profiling Workflow.

References

- 1. AMCPy - Immunomart [immunomart.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. enamine.net [enamine.net]

- 4. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

AMCPy: An In-depth Technical Guide to a Potent Probe for In Vivo Redox Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMCPy (3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl), a paramagnetic contrast agent with significant applications in molecular biology and drug development. While not a novel molecule in its discovery, its novelty lies in its powerful application for the real-time, in vivo visualization of cellular redox status, particularly within the brain. This guide will delve into the core principles of its application, present its physicochemical properties, provide a detailed experimental protocol for its use in preclinical brain imaging, and illustrate a key biological pathway it helps to investigate.

Introduction to AMCPy

AMCPy, also known as MCP, is a nitroxide-based paramagnetic compound. Its defining characteristic is its high lipophilicity, which allows it to readily cross the blood-brain barrier. This property makes it an invaluable tool for electron paramagnetic resonance (EPR) imaging, a non-invasive technique used to study molecules with unpaired electrons. In a biological context, AMCPy is used as a redox-sensitive probe. It reacts with intracellular reducing agents, leading to a change in its paramagnetic properties. By measuring the rate of this change, researchers can create detailed maps of the redox environment within living tissues. This is particularly crucial for studying conditions associated with oxidative stress, such as neurodegenerative diseases, stroke, and cancer.

Quantitative Data: Physicochemical Properties of AMCPy

The utility of AMCPy as an in vivo imaging probe is dictated by its chemical and physical properties. The following table summarizes key characteristics of AMCPy and related compounds.

| Property | Value | Significance in EPR Imaging |

| Molecular Formula | C₁₀H₁₈NO₃ | Defines the basic composition of the molecule. |

| Molecular Weight | 200.26 g/mol | Influences diffusion and distribution in tissues. |

| Lipophilicity (LogP) | High (specific value not publicly available, but characterized as a non-water-soluble, blood-brain barrier permeable nitroxide radical[1]) | Crucial for crossing the blood-brain barrier and cell membranes to report on the intracellular redox environment. |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol[2] | Important for the preparation of stock solutions for in vivo administration. |

| Melting Point | 74-76°C[2] | A fundamental physical property for compound identification and purity assessment. |

| Paramagnetic Center | Nitroxide radical (N-O•) | The source of the EPR signal, which is sensitive to the local redox environment. |

Experimental Protocols: In Vivo Brain Redox Mapping using AMCPy and EPR Imaging

This section provides a detailed methodology for a typical experiment to map the redox status in a rodent brain using AMCPy.

Animal Preparation

-

Animal Model: Use an appropriate rodent model for the disease under investigation (e.g., a transgenic mouse model of Alzheimer's disease or a stroke model). A healthy, age-matched wild-type animal should be used as a control.

-

Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical to maintain stable physiology throughout the imaging procedure.

-

Catheterization: Place a catheter in the tail vein for the administration of the AMCPy probe.

-

Physiological Monitoring: Throughout the experiment, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature, and maintain them within a normal physiological range.

AMCPy Probe Preparation and Administration

-

Probe Solution: Prepare a sterile solution of AMCPy in a biocompatible solvent (e.g., physiological saline with a small percentage of a solubilizing agent like DMSO, if necessary). The final concentration should be optimized based on the EPR instrument's sensitivity and the desired in vivo concentration.

-

Administration: Inject the AMCPy solution as a bolus via the tail vein catheter. The typical peak signal in the brain is observed around 20 seconds post-injection[3].

EPR Imaging Procedure

-

EPR Spectrometer Setup: Use a low-frequency EPR spectrometer designed for in vivo small animal imaging.

-

Positioning: Securely position the anesthetized animal in a holder within the EPR resonator, ensuring the head is at the center of the imaging volume.

-

Image Acquisition:

-

Acquire a pre-injection baseline scan.

-

Immediately after AMCPy administration, begin rapid, sequential 3D EPR image acquisitions. The rapid acquisition is crucial to capture the dynamic changes in the AMCPy signal as it is reduced in the brain[3][4].

-

Continue acquiring images for a set period (e.g., 30-60 minutes) to monitor the decay of the EPR signal over time.

-

Data Analysis: Redox Mapping

-

Image Reconstruction: Reconstruct the acquired projection data into a series of 3D images representing the AMCPy distribution at different time points.

-

Signal Decay Analysis: For each voxel in the 3D image series, plot the EPR signal intensity as a function of time.

-

Calculation of Reduction Rate: Fit the signal decay curve for each voxel to an appropriate kinetic model (e.g., a single exponential decay) to calculate the reduction rate constant (k). This rate constant is an indicator of the local redox capacity.

-

Redox Map Generation: Create a color-coded map where the color of each voxel represents its calculated reduction rate constant. This "redox map" provides a visual representation of the spatial distribution of redox status within the brain[3].

Visualization of Relevant Biological Pathways and Workflows

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

The redox status that AMCPy measures is tightly regulated by cellular antioxidant defense systems. A master regulator of this defense is the Keap1-Nrf2 signaling pathway. Understanding this pathway is crucial for interpreting the data obtained from AMCPy-based EPR imaging.

The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant responses.

Experimental Workflow: AMCPy-based Brain Redox Imaging

The following diagram illustrates the logical flow of an experiment using AMCPy to investigate brain oxidative stress.

Workflow for in vivo brain redox mapping using AMCPy and EPR imaging.

References

- 1. In vivo temporal EPR imaging of the brain of rats by using two types of blood-brain barrier-permeable nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axel.as-1.co.jp [axel.as-1.co.jp]

- 3. mdpi.com [mdpi.com]

- 4. Mapping of redox status in a brain-disease mouse model by three-dimensional EPR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMC-Based Cell Culture Assays

Introduction

7-amino-4-methylcoumarin (AMC) is a widely utilized fluorogenic substrate in a variety of cell-based assays designed to measure enzyme activity. AMC is typically conjugated to a peptide or other molecular recognition sequence specific to a target enzyme. In its conjugated form, AMC is non-fluorescent. However, upon enzymatic cleavage of the substrate, free AMC is released, which emits a bright blue fluorescence when excited by ultraviolet light. The intensity of this fluorescence is directly proportional to the enzyme's activity, providing a sensitive and quantitative readout.

These application notes provide a detailed protocol for utilizing AMC-based assays in cell culture, with a specific focus on the measurement of caspase-3/7 activity, a key indicator of apoptosis or programmed cell death.

Principle of the Caspase-3/7 Assay

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell. This assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[1][2][3] The DEVD peptide is conjugated to AMC (Ac-DEVD-AMC). In the presence of active caspase-3/7 in apoptotic cells, the Ac-DEVD-AMC substrate is cleaved, releasing the highly fluorescent AMC molecule.[1][2][3] The fluorescence can be measured using a fluorometer, with an excitation wavelength of approximately 354-380 nm and an emission wavelength of 442-460 nm.[1][2]

Signaling Pathway: Caspase-Mediated Apoptosis

The diagram below illustrates the central role of caspase-3 and caspase-7 in the apoptotic signaling cascade.

Caption: Simplified signaling pathway of caspase-mediated apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol provides a step-by-step guide for measuring caspase-3/7 activity in cultured cells using an Ac-DEVD-AMC substrate.

Materials:

-

Cells of interest

-

Appropriate cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS)

-

Caspase-3/7 Assay Buffer (containing cell lysis components)

-

Ac-DEVD-AMC substrate

-

96-well, black, clear-bottom microplate

-

Fluorometer with excitation/emission wavelengths of ~360/460 nm

Experimental Workflow Diagram:

Caption: Experimental workflow for the caspase-3/7 activity assay.

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density of 20,000 cells/well in 100 µL of culture medium.

-

For suspension cells, seed cells at a density of 80,000 cells/well in 100 µL of culture medium.[2]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

-

-

Induction of Apoptosis:

-

Prepare a stock solution of the desired apoptosis-inducing agent.

-

Treat the cells by adding the agent to the wells at various concentrations.

-

Include a vehicle-only control (untreated cells).

-

Incubate the plate for a time period appropriate for the inducing agent and cell type (typically 2-24 hours).

-

-

Assay Protocol:

-

Prepare the Caspase-3/7 Assay Reagent by diluting the Ac-DEVD-AMC substrate in the Caspase-3/7 Assay Buffer according to the manufacturer's instructions.

-

Carefully remove the culture medium from the wells (for adherent cells). For suspension cells, centrifuge the plate and aspirate the supernatant.

-

Add 100 µL of the prepared Caspase-3/7 Assay Reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Presentation

The results of the caspase-3/7 assay can be presented in a tabular format to facilitate comparison between different treatment groups. The fluorescence intensity is directly proportional to the level of caspase-3/7 activity.

Table 1: Example Data for Caspase-3/7 Activity

| Treatment Group | Concentration | Mean Fluorescence (RFU) | Standard Deviation | Fold Increase vs. Control |

| Untreated Control | - | 1500 | 120 | 1.0 |

| Compound X | 1 µM | 4500 | 350 | 3.0 |

| Compound X | 5 µM | 12000 | 980 | 8.0 |

| Compound X | 10 µM | 25000 | 1800 | 16.7 |

| Staurosporine (Positive Control) | 1 µM | 30000 | 2100 | 20.0 |

RFU = Relative Fluorescence Units

Data Analysis

The fold increase in caspase-3/7 activity can be calculated by dividing the mean fluorescence of the treated samples by the mean fluorescence of the untreated control. This normalization allows for the comparison of results across different experiments.

Applications

-

Screening for Apoptosis Inducers and Inhibitors: This assay is suitable for high-throughput screening of compound libraries to identify molecules that either promote or inhibit apoptosis.[1]

-

Drug Development: It is a valuable tool in preclinical drug development to assess the cytotoxic mechanism of action of novel therapeutic agents.

-

Basic Research: The assay is widely used in fundamental research to study the molecular mechanisms of apoptosis in various cellular models.

AMC-based assays, particularly for caspase activity, are robust, sensitive, and straightforward methods for quantifying enzyme activity in cell culture. The protocol described herein for the caspase-3/7 assay provides a reliable framework for researchers and drug development professionals to investigate apoptosis and cellular cytotoxicity. The clear workflow and quantitative data output make it an indispensable tool in cell biology and pharmacology.

References

Application Notes and Protocols for the Preparation of Research Compound Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols provide a general framework for the preparation of stock solutions for research compounds. The specific compound "AMCPy" (CAS Number: 439858-38-5) is identified as a potent electron paramagnetic resonance (EPR) brain imaging agent with high lipophilicity, allowing it to cross the blood-brain barrier.[1] However, detailed public information regarding its solubility, stability for general experimental use in solution, and its specific signaling pathways is limited. Therefore, the following protocols are based on standard laboratory procedures for handling powdered chemical compounds and should be adapted as necessary based on experimentally determined properties of the compound of interest.

Quantitative Data Summary

Prior to preparing a stock solution, it is crucial to determine the solubility and stability of the compound in various solvents. The choice of solvent and storage conditions can significantly impact the efficacy and reproducibility of experiments. The following table summarizes general solvents and storage conditions for preparing stock solutions of research compounds, based on common laboratory practices.

| Parameter | Recommendation | Rationale |

| Solvent Selection | Start with common laboratory solvents such as sterile distilled water (ddH₂O), ethanol (EtOH), dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS). | The choice of solvent depends on the polarity and chemical properties of the compound. Hydrophilic compounds often dissolve in aqueous solutions, while hydrophobic compounds may require organic solvents like DMSO or ethanol. |

| Concentration | Prepare a concentrated stock solution (e.g., 10-100 mM or 10-100 mg/mL) that can be diluted to the final working concentration. | A high concentration stock minimizes the volume of solvent added to the experimental system, reducing potential solvent effects. |

| Storage Temperature | Store stock solutions at -20°C or -80°C in small aliquots. | Freezing helps to preserve the stability of the compound and prevent degradation. Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |

| Light Sensitivity | Protect from light by using amber vials or wrapping tubes in aluminum foil if the compound is light-sensitive. | Light can cause photodegradation of sensitive compounds. |

| Sterilization | Filter-sterilize aqueous stock solutions through a 0.22 µm syringe filter. Do not filter solutions with organic solvents that may dissolve the filter membrane. | Sterilization is critical for cell-based assays to prevent microbial contamination. |

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution from a powdered chemical compound.

Materials:

-

Powdered research compound (e.g., AMCPy)

-

Appropriate solvent (e.g., sterile ddH₂O, DMSO, ethanol)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm syringe filter (if applicable)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., in mg/mL or Molarity) and the total volume of the stock solution you need to prepare.

-

Calculate the Required Mass of the Compound:

-

For mg/mL concentration: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

-

For Molar concentration: Mass (g) = Desired Molarity (mol/L) x Molecular Weight (g/mol) x Desired Volume (L)

-

-

Weigh the Compound:

-

Tare the analytical balance with a clean weighing boat or microcentrifuge tube.

-

Carefully weigh the calculated mass of the powdered compound.

-

-

Dissolve the Compound:

-

Add the appropriate volume of the chosen solvent to the tube containing the weighed powder.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds but should be tested for its effect on compound stability.

-

-

Sterilize the Stock Solution (for aqueous solutions):

-

If the solvent is aqueous and the solution will be used in a sterile application (e.g., cell culture), draw the solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a sterile storage tube.

-

-

Aliquot and Store:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at the appropriate temperature (typically -20°C or -80°C) and protect from light if necessary.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow starting from the preparation of a stock solution.

Caption: General experimental workflow from stock solution preparation to data analysis.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated when studying the effects of a novel compound.

Caption: A hypothetical signaling cascade initiated by a research compound.

References

Application Notes and Protocols for AMCPy Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCPy represents a novel aminomethylcycline antibiotic, a class of tetracycline derivatives designed to overcome common tetracycline resistance mechanisms.[1] These antibiotics exhibit broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens, as well as atypical and anaerobic bacteria.[1][2] The primary mechanism of action for aminomethylcyclines is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[3][4] This binding action prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting peptide chain elongation.[1] Notably, compounds in this class have demonstrated efficacy against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins.[1][4]

These application notes provide a comprehensive guide for the preclinical administration and evaluation of AMCPy in various animal models of infection. The protocols outlined below are based on established methodologies for similar aminomethylcycline compounds, such as omadacycline and KBP-7072.

Mechanism of Action

The aminomethylcycline AMCPy inhibits bacterial protein synthesis, a fundamental process for bacterial growth and replication. By binding to the 30S ribosomal subunit, AMCPy effectively blocks the docking of aminoacyl-tRNA to the A-site of the ribosome. This action competitively inhibits the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis. A key advantage of AMCPy is its ability to evade common tetracycline resistance mechanisms, including efflux pumps that actively remove the antibiotic from the bacterial cell and ribosomal protection proteins that modify the ribosome to prevent antibiotic binding.[1][5]

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following tables summarize the pharmacokinetic parameters of aminomethylcyclines in common animal models. These data are essential for designing efficacious dosing regimens in preclinical studies.

Table 1: Pharmacokinetic Parameters of KBP-7072 in Animal Models [6][7]

| Animal Model | Dose (mg/kg) | Route | Cmax (μg/mL) | Tmax (h) | Half-life (h) | AUC (μg·h/mL) | Oral Bioavailability (%) |

| CD-1 Mice | 1 - 256 | SC | 0.12 - 25.2 | - | 3.2 - 4.6 | 1.13 - 234 | - |

| SD Rats | 22.5 | Oral | - | - | - | - | 12 - 32 |

| Beagle Dogs | 10 | Oral | - | 0.5 - 4 | 6 - 11 | - | 12 - 32 |

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the concentration-time curve, SC: Subcutaneous.

Table 2: Pharmacokinetic Parameters of Omadacycline in Rats [8]

| Parameter | Value |

| Plasma Clearance | 1.2 L/h/kg |

| Half-life | 4.6 h |

| Volume of Distribution (Vss) | 6.89 L/kg |

| Plasma Protein Binding | 26% |

Vss: Steady-state volume of distribution.

Experimental Protocols

General Preparation of AMCPy for Administration

-

Reconstitution: Based on the specific formulation of AMCPy (e.g., lyophilized powder), reconstitute the compound in a sterile vehicle suitable for the intended route of administration. Common vehicles include sterile water for injection, saline, or a buffered solution.

-

Formulation: For oral administration, AMCPy may be formulated as a suspension or solution. For intravenous or subcutaneous administration, ensure the final solution is clear and free of particulate matter.

-

Dose Calculation: Calculate the required dose based on the body weight of the individual animal. Adjust the concentration of the dosing solution to deliver the desired dose in an appropriate volume.

Murine Thigh Infection Model for Efficacy Testing

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.

-

Animal Model: Use specific pathogen-free, neutropenic mice (e.g., rendered neutropenic by cyclophosphamide administration).

-

Infection: Inoculate the thigh muscle of anesthetized mice with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).

-

AMCPy Administration: At a predetermined time post-infection (e.g., 2 hours), administer AMCPy via the desired route (e.g., subcutaneous or oral).

-

Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.

-

Data Analysis: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. Compare the bacterial load in treated groups to that in untreated control groups to assess efficacy.[9]

Murine Pneumonia Model for Efficacy Testing

This model is relevant for evaluating the efficacy of antibiotics against respiratory tract infections.

-

Animal Model: Use specific pathogen-free mice.

-

Infection: Induce pneumonia by intranasal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Haemophilus influenzae) in anesthetized mice.[9]

-

AMCPy Administration: Initiate treatment with AMCPy at a specified time after infection.

-

Endpoint: At 24 or 48 hours post-treatment, euthanize the animals and harvest the lungs.

-

Data Analysis: Homogenize the lung tissue and determine the bacterial burden (CFU/gram of tissue) as described for the thigh infection model.[9]

References

- 1. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]